3-Methyl-1-(6-oxaspiro[4.5]decan-9-yl)butan-1-one
Overview
Description
3-Methyl-1-(6-oxaspiro[4.5]decan-9-yl)butan-1-one is a chemical compound with the molecular formula C14H24O2 and a molecular weight of 224.34 g/mol It is characterized by a spirocyclic structure, which includes a spiro[45]decane ring system fused with a butanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(6-oxaspiro[4One common synthetic route includes the cyclization of a suitable precursor under acidic conditions to form the spirocyclic core . This is followed by the addition of a methyl group and the formation of the butanone moiety through standard organic synthesis techniques.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to ensure high yield and purity, as well as the use of industrial reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(6-oxaspiro[4.5]decan-9-yl)butan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce a variety of functional groups, depending on the nucleophile used.
Scientific Research Applications
3-Methyl-1-(6-oxaspiro[4.5]decan-9-yl)butan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of 3-Methyl-1-(6-oxaspiro[4 its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic ketones and butanone derivatives. Examples include:
- 1-(6-Oxaspiro[4.5]decan-9-yl)butan-1-one
- 3-Methyl-1-(6-oxaspiro[4.5]decan-9-yl)propan-1-one
Uniqueness
3-Methyl-1-(6-oxaspiro[4.5]decan-9-yl)butan-1-one is unique due to its specific spirocyclic structure combined with a butanone moiety. This combination imparts distinct chemical and physical properties, making it valuable for various research applications .
Properties
IUPAC Name |
3-methyl-1-(6-oxaspiro[4.5]decan-9-yl)butan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O2/c1-11(2)9-13(15)12-5-8-16-14(10-12)6-3-4-7-14/h11-12H,3-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCFQEOTCGWISN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1CCOC2(C1)CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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